molecular formula C12H15FN2O B13731743 2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde

2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde

Cat. No.: B13731743
M. Wt: 222.26 g/mol
InChI Key: JGHMLZKNTBZPQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring followed by the substitution of a hydrogen atom with the 4-methyl-1-piperazinyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde is unique due to the specific positioning of the fluorine atom and the 4-methyl-1-piperazinyl group, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

2-fluoro-6-(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15FN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3

InChI Key

JGHMLZKNTBZPQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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